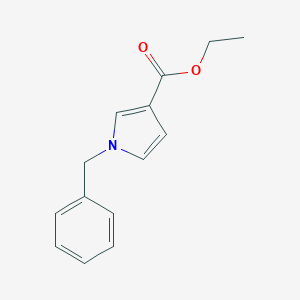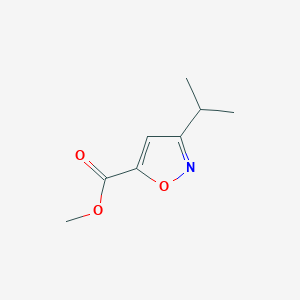
2,3-Dimethylanisole
Descripción general
Descripción
2,3-Dimethylanisole (DMA) is an aromatic compound with a molecular formula of C8H10O. It is a colorless liquid with a sweet, musty odor, and is used in a variety of applications, including as a flavoring and fragrance agent in foods and cosmetics, a stabilizer in polymers and plastics, and a solvent in pharmaceuticals. DMA is also used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.
Synthesis
DMA is synthesized from the reaction of anisole and dimethyl sulfate. This reaction is catalyzed by a base, such as potassium hydroxide, and proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in an aqueous solution, and the resulting product is a mixture of DMA and dimethyl sulfoxide. This mixture can then be separated by distillation, and the DMA is then isolated.
Aplicaciones Científicas De Investigación
Structural Properties and Spectroscopy
- Interplay Between Microwave Spectroscopy and X-ray Diffraction: A study combining gas phase rotational spectroscopy and solid-state X-ray diffraction was conducted to determine the structural properties of 2,3-dimethylanisole. This research revealed a planar heavy-atom structure of the compound and analyzed torsional splittings due to internal rotations of methyl groups attached to the phenyl ring, providing estimates of barriers to methyl internal rotation (Ferres et al., 2018).
Molecular Dynamics and Conformations
- Conformational Effect on Large Amplitude Motions: The microwave spectrum of 3,4-dimethylanisole, a related molecule to this compound, was studied to explore torsional splittings and internal rotations of methyl groups. This study provides insights into the dynamic behavior of molecules similar to this compound (Ferres et al., 2019).
Biodegradation and Environmental Impact
- Biodegradation of Dimethylaniline Isomers: A study examined the mutagenic properties of dimethylaniline isomers, closely related to this compound. This research provides insight into the environmental and health impacts of such compounds, which may be relevant for understanding the behavior of this compound in similar contexts (Kohara et al., 2018).
Chemical Reactions and Synthesis
- Reaction of 2-Methylanisole with TpMe2Ir(C6H5)2(N2): This study explored the thermal activation of 2-methylanisole by an Ir(III) complex, leading to various hydride complexes. Such reactions are significant in understanding the chemical behavior and potential applications of this compound in synthetic chemistry (Santos et al., 2013).
Electronic Structures and Spectral Properties
- Density Functional Theory Study on Electronic Structures: This research focused on 3,5-Dimethylanisole, analyzing molecular structure and vibrational analysis using Density Functional Theory methods. Such studies are crucial for understanding the electronic properties and potential applications of this compound in materials science and electronic applications (Mathiyalagan et al., 2021).
Mecanismo De Acción
Target of Action
This compound is primarily used as a starting reagent in chemical synthesis .
Mode of Action
It has been used in the synthesis of biphenyl-indanone a, a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 .
Biochemical Pathways
It has been used in the synthesis of biphenyl-indanone a, which modulates the metabotropic glutamate receptor subtype 2 .
Result of Action
Its primary use is as a starting reagent in chemical synthesis .
Safety and Hazards
Propiedades
IUPAC Name |
1-methoxy-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-5-4-6-9(10-3)8(7)2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMBNEVGYRXFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183646 | |
| Record name | 2,3-Dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2944-49-2 | |
| Record name | 2,3-Dimethylanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2944-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2944-49-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYLANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O9C26L62B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 2,3-Dimethylanisole and have researchers characterized its structure using spectroscopic techniques?
A1: this compound comprises a benzene ring with a methoxy group (-OCH3) substituted at the first carbon and two methyl groups (-CH3) at the second and third carbons, respectively. Research confirms its structure using both X-ray diffraction and microwave spectroscopy. [] The interplay of these techniques confirmed a planar heavy-atom structure for the sole identifiable conformer of the compound. Furthermore, the study analyzed torsional splittings arising from the internal rotations of the two methyl groups, ultimately characterizing the barriers to their internal rotation. []
Q2: Has this compound been explored in the context of radical cation generation?
A2: Yes, research indicates that the photolysis of this compound with tetranitromethane in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) can generate radical cations. [] Interestingly, instead of the primary radical cation, a secondary radical cation, specifically the radical of a nitroso derivative, was observed. [] This highlights the compound's reactivity and potential for further exploration in photochemical and radical-based reactions.
Q3: Are there any notable applications of this compound in organic synthesis?
A3: this compound serves as a key starting material in the total synthesis of (+)-Varitriol. [] This complex natural product exhibits cytotoxic activity, making its efficient synthesis a significant achievement. The reported synthetic route leverages the inherent structure of this compound and employs it in a stereoselective manner to construct the target molecule. []
Q4: Has the bromination of this compound been investigated?
A4: Yes, researchers have explored the bromination of this compound using N-bromosuccinimide. [, ] This reaction exhibits high regioselectivity, primarily yielding the product brominated at a specific position on the aromatic ring. This regioselectivity is likely influenced by the electronic and steric effects imparted by the methoxy and methyl substituents on the aromatic ring.
Q5: Have researchers studied the biological activity of this compound?
A5: While not a primary focus of existing research, one study investigated the antimicrobial and antioxidant properties of the epiphytic leafy liverwort Frullania dilatata (L.) Dumort. [] this compound was identified as a primary compound in this liverwort, constituting 15.21% of its composition. [] The study demonstrated the liverwort's antimicrobial activity against a range of microorganisms, including drug-resistant strains, and its potent antioxidant properties. [] Though the specific contribution of this compound to these activities wasn't isolated, its presence in a biologically active extract warrants further investigation.
Q6: Are there any available computational studies on this compound?
A6: Computational chemistry played a crucial role in understanding the conformational landscape of this compound. [] Researchers employed quantum chemical calculations at the B3LYP/6-311++G(d,p) level of theory to construct a two-dimensional potential energy surface, effectively modeling the coupling between the internal rotations of the two methyl groups on the aromatic ring. [] This approach provided insights into the molecule's conformational preferences and energy barriers, contributing to a comprehensive understanding of its structural dynamics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)









